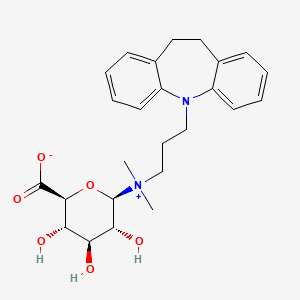

Imipramine N-Glucuronide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O6/c1-27(2,24-22(30)20(28)21(29)23(33-24)25(31)32)15-7-14-26-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)26/h3-6,8-11,20-24,28-30H,7,12-15H2,1-2H3/t20-,21-,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPKQHSXFUNBMP-OSFFKXSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673014 | |

| Record name | (2S,3S,4S,5R,6R)-6-{[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](dimethyl)azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165602-94-8 | |

| Record name | 5H-Dibenz[b,f]azepine-5-propanaminium, N-β-D-glucopyranuronosyl-10,11-dihydro-N,N-dimethyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165602-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S,4S,5R,6R)-6-{[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](dimethyl)azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Situating Imipramine N-Glucuronide in the Metabolic Landscape

An In-Depth Technical Guide to Imipramine N-Glucuronide for Drug Development Professionals

Imipramine, the prototypical tricyclic antidepressant (TCA), has been a cornerstone in the treatment of major depressive disorder and other conditions for decades.[1] Its therapeutic efficacy is intrinsically linked to its complex metabolism within the human body. As drug development professionals, understanding the complete metabolic profile of a compound is paramount for predicting its pharmacokinetics, potential drug-drug interactions, and interindividual variability. While much focus is placed on the active metabolites of imipramine, such as desipramine, the conjugation pathways that lead to drug clearance are equally critical.[2][3]

This guide provides a deep dive into a key phase II metabolite: Imipramine N-Glucuronide. Unlike the pharmacologically active products of phase I metabolism, this quaternary ammonium glucuronide represents a terminal step in the drug's lifecycle, transforming the lipophilic parent drug into a highly water-soluble conjugate primed for efficient renal excretion.[4] We will explore its chemical identity, the enzymatic machinery behind its formation, its physicochemical properties, and the analytical methodologies required for its characterization and quantification.

Chemical Identity and Physicochemical Properties

Imipramine N-Glucuronide is formed by the direct attachment of a glucuronic acid moiety to the tertiary amine of the propylamino side chain of imipramine. This creates a quaternary ammonium-linked glucuronide, a relatively unique metabolic pathway.

| Property | Value | Source |

| Molecular Formula | C25H32N2O6 | [5][6][7][8] |

| Molecular Weight | 456.54 g/mol | [5][6][7][8] |

| IUPAC Name | 6-((3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)dimethylammonio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate | [5][6] |

| Parent Drug | Imipramine | [5] |

| CAS Number | 165602-94-8 | [7] |

Biosynthesis and Enzymology: The Role of UGTs

The formation of Imipramine N-Glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of phase II metabolizing enzymes. The causality behind studying this specific pathway lies in its potential to influence the overall clearance rate of imipramine. Research has shown that N-glucuronidation of imipramine occurs primarily in the liver, with no detectable activity in jejunum microsomes, indicating the liver is the principal site of this metabolic process.[9]

Interestingly, the kinetics of imipramine N-glucuronidation in human liver microsomes are biphasic.[9][10] This observation is a critical insight for drug development, as it strongly implies the involvement of at least two distinct UGT isoforms with different affinities for the substrate.

-

High-Affinity Component: Primarily catalyzed by UGT2B10 . This enzyme is likely responsible for glucuronidation at lower, therapeutic concentrations of imipramine.[10]

-

Low-Affinity Component: Primarily catalyzed by UGT1A4 . This enzyme contributes more significantly to metabolism at higher, potentially supratherapeutic or toxic, concentrations.[9][10]

The activities of these two enzymes are highly correlated with the glucuronidation of their respective probe substrates (nicotine for UGT2B10 and trifluoperazine for UGT1A4), providing a self-validating system to confirm their roles.[9][10]

| Enzyme | Kinetic Profile | Apparent Km (S50) | Vmax (in HLM) | Significance |

| UGT2B10 | High-Affinity | 16.8 µM | - | Dominant at therapeutic concentrations |

| UGT1A4 | Low-Affinity | 262 µM - 0.71 mM | 0.90 ± 0.28 nmol/min/mg | Active at higher concentrations |

Data synthesized from multiple studies in expressed systems and human liver microsomes (HLM).[9][10]

Analytical Methodologies

Accurate quantification of Imipramine N-Glucuronide is essential for pharmacokinetic studies. The choice of analytical technique is driven by the need for sensitivity, selectivity, and throughput, especially when dealing with complex biological matrices like plasma or urine.

Core Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of drug metabolites. Its power lies in the combination of chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry.

Experimental Protocol: Quantification in Human Plasma

This protocol describes a generalized, robust workflow for determining the concentration of Imipramine N-Glucuronide.

-

Sample Preparation (Protein Precipitation):

-

Rationale: This is the fastest method for removing the bulk of interfering proteins from the plasma matrix.[11]

-

Step 1: Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Step 2: Add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Step 3: Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Step 4: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Step 5: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

Chromatographic Separation (UPLC/HPLC):

-

Rationale: To separate the analyte from the parent drug, other metabolites, and endogenous matrix components to prevent ion suppression in the mass spectrometer.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from 5% B to 95% B over several minutes to elute compounds based on their hydrophobicity.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometric Detection (MS/MS):

-

Rationale: Provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).

-

Ionization: Electrospray Ionization (ESI) in positive mode is used.

-

MRM Transitions:

-

Parent Ion (Q1): The protonated molecular ion [M+H]+ of Imipramine N-Glucuronide (m/z 457.2).

-

Fragment Ion (Q3): A characteristic fragment ion is selected for quantification after collision-induced dissociation (e.g., the imipramine aglycone fragment at m/z 281.2). The specific fragments would be determined during method development.

-

-

Conclusion and Future Directions

Imipramine N-Glucuronide is a significant metabolite in the clearance pathway of imipramine. Its formation, governed by the biphasic kinetics of UGT1A4 and UGT2B10, is a critical determinant of the parent drug's overall pharmacokinetic profile. For drug development professionals, understanding this pathway is not merely academic; it is essential for building comprehensive PBPK models, predicting potential drug-drug interactions with inhibitors or inducers of UGT1A4 and UGT2B10, and explaining inter-individual variability in patient response. The robust analytical methods available, particularly LC-MS/MS, allow for precise characterization of this metabolite's role in both preclinical and clinical settings.

References

-

Title: Imipramine/Desipramine Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]

-

Title: Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms Source: PubMed URL: [Link]

-

Title: Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine Source: PubMed URL: [Link]

-

Title: Imipramine - SMPDB Source: Small Molecule Pathway Database URL: [Link]

-

Title: Imipramine N-Glucuronide Source: Veeprho URL: [Link]

-

Title: Imipramine N-Glucuronide Source: Veeprho Pharmaceuticals URL: [Link]

-

Title: Imipramine | C19H24N2 | CID 3696 Source: PubChem URL: [Link]

-

Title: Imipramine N-Glucuronide | C25H32N2O6 | CID 46176835 Source: PubChem URL: [Link]

-

Title: Imipramine N-Glucuronide Source: Axios Research URL: [Link]

-

Title: Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data Source: Journal of Analytical Toxicology | Oxford Academic URL: [Link]

-

Title: Imipramine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry Source: NIH URL: [Link]

-

Title: Full Validation of An LC-MS/MS Assay for Imipramine and Its N-Demethylated Metabolite, Desipramine, In Human Plasma to Support Drug-Drug Interaction Pharmacokinetic Studies Source: ResearchGate URL: [Link]

Sources

- 1. Imipramine - Wikipedia [en.wikipedia.org]

- 2. SMPDB [smpdb.ca]

- 3. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. veeprho.com [veeprho.com]

- 6. veeprho.com [veeprho.com]

- 7. Imipramine N-Glucuronide | C25H32N2O6 | CID 46176835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Imipramine N-Glucuronide | Axios Research [axios-research.com]

- 9. Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Imipramine N-Glucuronide in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the biosynthesis of imipramine N-glucuronide, a significant phase II metabolite of the tricyclic antidepressant imipramine. We will explore the core enzymatic players, the kinetics of the metabolic pathway, and the established methodologies for its in vitro characterization. This document moves beyond a simple recitation of facts to explain the causal biochemical mechanisms and the rationale behind experimental designs, offering field-proven insights for drug development professionals. By integrating detailed protocols, quantitative data, and visual pathway diagrams, this guide serves as an authoritative resource for researchers investigating drug metabolism and pharmacokinetics.

Introduction: The Metabolic Fate of Imipramine

Imipramine is a tertiary amine tricyclic antidepressant (TCA) that has been a cornerstone in the treatment of major depressive disorder and other conditions for decades. Its therapeutic efficacy is intrinsically linked to its complex metabolic profile within the human body, primarily in the liver.[1] The metabolism of imipramine is broadly categorized into two phases. Phase I reactions, mediated largely by the cytochrome P450 (CYP) enzyme superfamily, involve oxidative transformations such as N-demethylation to the active metabolite desipramine (catalyzed by CYP2C19, CYP1A2, and CYP3A4) and hydroxylation to 2-hydroxyimipramine (catalyzed by CYP2D6).[2][3][4]

While these Phase I metabolites are crucial to the drug's overall pharmacological activity, Phase II conjugation reactions are essential for detoxification and facilitating the excretion of the drug and its metabolites from the body.[5][6] Among these, glucuronidation—the covalent attachment of glucuronic acid—is a paramount pathway.[1][4] This guide focuses specifically on the direct N-glucuronidation of the parent imipramine molecule, a pathway that forms a stable, water-soluble quaternary ammonium-linked glucuronide, thereby playing a critical role in the drug's clearance. Understanding this pathway is vital for predicting drug-drug interactions, explaining interindividual variability in patient response, and ensuring the safe development of new chemical entities.

The Imipramine N-Glucuronidation Pathway: A Dual-Enzyme System

The biosynthesis of imipramine N-glucuronide is a conjugation reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are primarily located in the endoplasmic reticulum of liver cells.[7][8] The reaction involves the transfer of a glucuronic acid moiety from the high-energy co-substrate, UDP-glucuronic acid (UDPGA), to the tertiary amine nitrogen of the imipramine molecule.[8] This process significantly increases the hydrophilicity of the compound, earmarking it for renal or biliary excretion.[4][6]

Key UGT Isoforms: UGT1A4 and UGT2B10

Initial research identified UGT1A4 as a primary enzyme responsible for the N-glucuronidation of imipramine and other tricyclic antidepressants.[9][10] UGT1A4 is known to catalyze the conjugation of various compounds containing primary, secondary, and tertiary amine groups.[10]

However, subsequent kinetic studies in human liver microsomes (HLMs) revealed a more complex picture. The Eadie-Hofstee plots of imipramine N-glucuronidation were distinctly biphasic, indicating the involvement of at least two different enzymes or active sites with significantly different affinities for the substrate.[9][11] This observation led to the identification of UGT2B10 as the high-affinity enzyme in this pathway.[11][12] UGT2B10 exhibits a much stronger preference for conjugating tertiary amines at therapeutic concentrations compared to UGT1A4.[12]

Therefore, the current mechanistic understanding is that imipramine N-glucuronidation is primarily driven by:

-

UGT2B10 : A high-affinity, low-capacity enzyme that is likely responsible for the bulk of glucuronidation at therapeutic drug concentrations.[11][13]

-

UGT1A4 : A low-affinity, high-capacity enzyme that contributes to glucuronidation at higher, potentially supratherapeutic or toxic, concentrations.[9][11]

This dual-enzyme system is a critical insight for pharmacokinetic modeling and predicting potential drug-drug interactions, as inhibitors or inducers may selectively target one isoform over the other. For instance, nicotine has been identified as a selective inhibitor of UGT2B10 activity.[11][13]

Visualizing the Metabolic Pathway

The following diagram illustrates the major metabolic pathways of imipramine, highlighting the central role of both Phase I and Phase II reactions, including the direct N-glucuronidation of the parent drug.

Quantitative Enzyme Kinetics

The biphasic nature of imipramine N-glucuronidation is quantitatively described by the distinct kinetic parameters of the involved UGT isoforms. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), with a lower Kₘ indicating higher enzyme affinity.

| Enzyme System | Apparent Kₘ (μM) | Apparent Vₘₐₓ (nmol/min/mg protein) | Source |

| Human Liver Microsomes (High-Affinity) | 97.2 ± 39.4 | 0.29 ± 0.03 | [9] |

| Human Liver Microsomes (Low-Affinity) | 700 ± 290 | 0.90 ± 0.28 | [9] |

| Recombinant UGT2B10 | 16.8 | Not directly comparable | [11] |

| Recombinant UGT1A4 | 262 | Not directly comparable | [11] |

Note: Vₘₐₓ values from recombinant systems depend heavily on the expression level and are not directly comparable to HLM values, but Kₘ values are indicative of substrate affinity.

Experimental Characterization: An In Vitro Protocol

Investigating the biosynthesis of imipramine N-glucuronide relies on robust in vitro models that accurately reflect the enzymatic environment of the human liver. Human Liver Microsomes (HLMs) are the gold standard for such studies.[7][14] HLMs are vesicles of the endoplasmic reticulum prepared from donated human liver tissue, and they contain a high concentration of phase I (CYP) and phase II (UGT) enzymes.[15][16]

Rationale and Self-Validation

The protocol described below is a self-validating system. The inclusion of negative controls (absence of the UDPGA co-substrate) ensures that any metabolite formation is enzymatic and co-substrate-dependent. Using a known UGT substrate as a positive control validates the activity of the microsomal preparation. Linearity with respect to incubation time and protein concentration must be established during method development to ensure that initial velocity conditions are being measured, a cornerstone of trustworthy kinetic analysis.

Step-by-Step Experimental Protocol

Objective: To quantify the rate of imipramine N-glucuronide formation in pooled Human Liver Microsomes.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Imipramine hydrochloride

-

UDP-glucuronic acid (UDPGA), trisodium salt

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer

-

Acetonitrile (ACN), HPLC-grade

-

Formic acid

-

Internal Standard (IS) for analytical quantification (e.g., a structurally similar, stable isotope-labeled compound or another TCA)

-

Microcentrifuge tubes, water bath, centrifuge, HPLC-UV or LC-MS/MS system

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution of potassium phosphate buffer.

-

Imipramine Stock Solution (e.g., 10 mM): Dissolve imipramine HCl in deionized water or methanol. Perform serial dilutions to create working solutions for the desired final assay concentrations.

-

UDPGA Stock Solution (e.g., 50 mM): Dissolve UDPGA in Tris-HCl buffer. Prepare fresh daily.

-

HLM Suspension: Thaw pooled HLMs on ice. Dilute to the desired final protein concentration (e.g., 0.5-1.0 mg/mL) with ice-cold 100 mM phosphate buffer.

-

-

Incubation Reaction:

-

Label 1.5 mL microcentrifuge tubes for each time point, concentration, and control.

-

To each tube, add the following in order:

-

Potassium phosphate buffer (to final volume)

-

MgCl₂ (to a final concentration of 5-10 mM; Mg²⁺ is a required cofactor for UGTs)

-

HLM suspension (to a final concentration of 0.5 mg/mL)

-

Imipramine working solution (to desired final concentrations, e.g., 1-1000 µM)

-

-

Pre-incubation: Vortex gently and pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath. This step allows the system to reach thermal equilibrium.

-

Initiation: Start the reaction by adding the UDPGA solution (to a final concentration of 2-5 mM). For negative controls, add an equivalent volume of buffer instead of UDPGA.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 30-60 minutes, within the established linear range).

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The ACN precipitates the microsomal proteins, halting all enzymatic activity.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.

-

-

Analytical Quantification:

-

Analyze the samples using a validated reverse-phase HPLC method with UV or MS/MS detection.[9][17]

-

Mobile Phase Example: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

The concentration of imipramine N-glucuronide is determined by comparing its peak area ratio to the internal standard against a standard curve prepared with a synthesized imipramine N-glucuronide standard.

-

Experimental Workflow Diagram

This diagram outlines the logical flow of the in vitro assay, from preparation to data analysis.

Conclusion

The biosynthesis of imipramine N-glucuronide is a key metabolic pathway governed by a dual-enzyme system in the human liver, with the high-affinity UGT2B10 playing a dominant role at therapeutic concentrations and the low-affinity UGT1A4 contributing at higher concentrations. This intricate mechanism underscores the importance of detailed metabolic studies in drug development. The characterization of this pathway, using robust in vitro systems like human liver microsomes and precise analytical techniques, provides invaluable data for pharmacokinetic modeling, predicting interindividual variability, and assessing the potential for drug-drug interactions. The methodologies and insights presented in this guide offer a scientifically grounded framework for professionals working to understand and predict the metabolic fate of xenobiotics in humans.

References

-

Title: Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver Source: Molecular Pharmacology URL: [Link]

-

Title: Imipramine Therapy and CYP2D6 and CYP2C19 Genotype Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data Source: Journal of Analytical Toxicology, Oxford Academic URL: [Link]

-

Title: Role of human liver microsomes in in vitro metabolism of drugs-a review Source: Applied Biochemistry and Biotechnology URL: [Link]

-

Title: Choosing Between Human Liver Microsomes and Hepatocytes Source: Patsnap Synapse URL: [Link]

-

Title: In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes Source: Methods in Molecular Biology URL: [Link]

-

Title: Imipramine/Desipramine Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]

-

Title: Imipramine Drug Metabolism Pathway Source: Small Molecule Pathway Database (SMPDB) URL: [Link]

-

Title: Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms Source: Drug Metabolism and Disposition URL: [Link]

-

Title: Drug Metabolism Studies Using Liver Microsomes Source: Milecell Bio URL: [Link]

-

Title: Glucuronidation of imipramine in rabbit and human liver microsomes: assay conditions and interaction with other tertiary amine drugs Source: Biochemical Pharmacology URL: [Link]

-

Title: A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies Source: DARU Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes Source: Discovery Life Sciences URL: [Link]

-

Title: Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine Source: Drug Metabolism and Disposition URL: [Link]

-

Title: Imipramine: a model substance in pharmacokinetic research Source: Acta Psychiatrica Scandinavica Supplementum URL: [Link]

-

Title: Role of Human UGT2B10 in N-Glucuronidation of Tricyclic Antidepressants, Amitriptyline, Imipramine, Clomipramine, and Trimipramine Source: Drug Metabolism and Disposition URL: [Link]

-

Title: Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 Source: Drug Metabolism and Disposition URL: [Link]

-

Title: A pharmacogenetics study of the human glucuronosyltransferase UGT1A4 Source: Pharmacogenomics URL: [Link]

-

Title: Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition Source: Pharmaceutics URL: [Link]

-

Title: Glucuronidation of Drugs and Other Compounds by UGTs Source: ResearchGate URL: [Link]

Sources

- 1. Imipramine: a model substance in pharmacokinetic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. ClinPGx [clinpgx.org]

- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 8. researchgate.net [researchgate.net]

- 9. Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A pharmacogenetics study of the human glucuronosyltransferase UGT1A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]

- 16. dls.com [dls.com]

- 17. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

Role of UGT1A4 enzyme in Imipramine N-Glucuronidation

An In-Depth Technical Guide to the Role of UGT1A4 in Imipramine N-Glucuronidation

Executive Summary

Imipramine, a cornerstone tricyclic antidepressant, undergoes extensive hepatic metabolism crucial for its clearance and clinical efficacy. While Phase I metabolism by Cytochrome P450 (CYP) enzymes is well-documented, the Phase II conjugation pathway, specifically N-glucuronidation, represents a significant route of elimination. This guide focuses on the pivotal role of UDP-glucuronosyltransferase 1A4 (UGT1A4), the primary enzyme responsible for the direct N-glucuronidation of the tertiary amine group in imipramine. We will explore the enzymatic specificity, kinetic profile, and methodologies for characterization, and discuss the clinical implications of this metabolic pathway, including genetic polymorphisms and potential drug-drug interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical biotransformation process.

Introduction: The Metabolic Fate of Imipramine

Imipramine is a tertiary amine tricyclic antidepressant (TCA) that has been used for decades in the treatment of major depressive disorder and other conditions.[1] Its therapeutic action is linked to the inhibition of serotonin and norepinephrine reuptake. The clinical response and potential for toxicity are heavily influenced by its metabolism, which occurs predominantly in the liver through two main phases.[1]

-

Phase I Metabolism: This phase involves oxidative reactions primarily catalyzed by CYP enzymes. The major pathways include N-demethylation to its active metabolite, desipramine, which is mediated by CYP2C19, CYP1A2, and CYP3A4, and hydroxylation of both imipramine and desipramine by CYP2D6.[2][3][4][5]

-

Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[1] For imipramine, a key Phase II reaction is direct glucuronidation at the tertiary amine, forming a quaternary ammonium-linked glucuronide.[6][7] This direct conjugation pathway is primarily catalyzed by the UGT1A4 enzyme.[8][9][10]

Glucuronide metabolites can account for a substantial portion (40-60%) of the imipramine metabolites recovered in urine, highlighting the importance of this pathway.[2]

UDP-Glucuronosyltransferases (UGTs)

UGTs are a superfamily of membrane-bound enzymes, located mainly in the endoplasmic reticulum of liver cells and other tissues.[9] They catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a lipophilic substrate.[6][11] This process, known as glucuronidation, is a major pathway for the detoxification and elimination of numerous drugs, xenobiotics, and endogenous compounds. The UGTs are classified into families and subfamilies, with UGT1A and UGT2B being the most relevant for drug metabolism.[9][10]

UGT1A4: The Key Catalyst for Imipramine N-Glucuronidation

Enzymatic Specificity

Among the many UGT isoforms, UGT1A4 exhibits a distinct substrate specificity for compounds containing tertiary amine groups, leading to the formation of N-glucuronides.[9][12][13] Studies using a panel of recombinant human UGT enzymes have unequivocally demonstrated that UGT1A4 is the principal enzyme responsible for imipramine N-glucuronosyltransferase activity.[8] While UGT1A3 shares high sequence identity with UGT1A4, it shows significantly lower efficiency for amine glucuronidation.[14]

Interestingly, research has revealed that UGT2B10 also catalyzes the N-glucuronidation of imipramine.[15][16] However, the two enzymes display different kinetic profiles, suggesting distinct roles in the overall disposition of the drug at varying concentrations.[15]

Metabolic Pathway and Mechanism

The N-glucuronidation of imipramine by UGT1A4 involves the covalent attachment of glucuronic acid to the nitrogen atom of the aliphatic tertiary amine in the drug's side chain. This creates a positively charged quaternary ammonium-linked glucuronide, a unique metabolite for this class of compounds.[7] This biotransformation significantly increases the polarity and water solubility of imipramine, preparing it for renal excretion.

Caption: Metabolic pathways of Imipramine.

Kinetic Profile: A Biphasic Phenomenon

The kinetics of imipramine N-glucuronidation in human liver microsomes (HLMs) do not follow a simple Michaelis-Menten model. Instead, they exhibit a biphasic character when analyzed using Eadie-Hofstee plots.[8][15] This suggests the involvement of at least two distinct enzyme activities: a high-affinity/low-capacity component and a low-affinity/high-capacity component.

Studies have elucidated that UGT2B10 is the high-affinity enzyme, while UGT1A4 acts as the low-affinity enzyme.[15] This means that at therapeutic (lower) concentrations of imipramine, UGT2B10 is likely the major contributor to N-glucuronidation, whereas at higher or toxic concentrations, the role of UGT1A4 becomes more prominent.[16]

| Enzyme System | Apparent K_m_ or S_50_ | V_max_ (nmol/min/mg protein) | Reference |

| HLMs (High-Affinity) | 97.2 ± 39.4 µM | 0.29 ± 0.03 | [8] |

| HLMs (Low-Affinity) | 0.70 ± 0.29 mM (700 µM) | 0.90 ± 0.28 | [8] |

| Recombinant UGT1A4 | 262 µM | Not specified | [15] |

| Recombinant UGT1A4 | 0.71 ± 0.36 mM (710 µM) | 0.11 ± 0.03 | [8] |

| Recombinant UGT2B10 | 16.8 µM | Not specified | [15] |

| Note: Kinetic parameters can vary based on the expression system (e.g., Supersomes vs. human cell lines) and experimental conditions.[8] |

Methodologies for Characterizing UGT1A4 Activity

To accurately assess the role of UGT1A4 in imipramine metabolism, a systematic, multi-step approach is employed, moving from a complex biological matrix to a purified, single-enzyme system. This self-validating workflow ensures that observations made in a complex system like human liver microsomes can be definitively attributed to a specific enzyme.

In Vitro Experimental Systems

-

Human Liver Microsomes (HLMs): HLMs contain the full complement of endoplasmic reticulum-bound drug-metabolizing enzymes, including CYPs and UGTs. They are the gold standard for initial phenotyping studies to observe the overall metabolic profile and kinetics in a physiologically relevant context.[11]

-

Recombinant UGT Enzymes: To pinpoint the specific enzyme responsible, recombinant UGTs are used.[11] These are produced by expressing the cDNA of a single UGT isoform (e.g., UGT1A4) in a heterologous system, such as baculovirus-infected Sf9 insect cells (Supersomes) or human embryonic kidney (HEK293) cells.[8][17][18] This allows for the direct observation of the enzyme's activity without interference from other metabolic enzymes.[18]

Caption: In Vitro UGT1A4 Experimental Workflow.

Detailed Protocol: In Vitro Imipramine N-Glucuronidation Assay

This protocol describes a typical procedure for determining the kinetics of imipramine N-glucuronidation using recombinant human UGT1A4.

1. Reagents and Materials:

-

Recombinant human UGT1A4 (e.g., from baculovirus-infected insect cells)

-

Imipramine hydrochloride

-

UDP-glucuronic acid (UDPGA), trisodium salt

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid

-

Milli-Q or HPLC-grade water

-

Microcentrifuge tubes

-

Incubator/water bath set to 37°C

2. Assay Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:

-

50 mM Tris-HCl buffer, pH 7.4

-

10 mM MgCl₂

-

Recombinant UGT1A4 (e.g., 0.1-0.5 mg/mL protein)

-

Imipramine (at various concentrations, e.g., 10 µM to 2 mM, to determine kinetics)

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

-

Reaction Initiation: Initiate the reaction by adding UDPGA to a final concentration of 2-5 mM.

-

Incubation: Incubate the reaction mixture for a predetermined time (e.g., 30-90 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

-

Reaction Termination: Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile. This precipitates the protein.

-

Protein Precipitation: Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Sample Collection: Carefully transfer the supernatant to an HPLC vial for analysis.

3. Analytical Quantification (HPLC-UV): The formation of imipramine-N-glucuronide can be directly measured by high-performance liquid chromatography with UV detection.[8]

-

Analytical Column: C18 reverse-phase column (e.g., µ-Bondapak C18).[19][20]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M sodium hydrogen phosphate, pH 3.5) and acetonitrile (e.g., 60:40 v/v).[19][20]

-

Detection: UV detector set at a wavelength of 220-254 nm.[21]

-

Quantification: The concentration of the metabolite is determined by comparing its peak area to a standard curve generated with a synthesized and purified imipramine-N-glucuronide standard.[17]

For higher sensitivity and specificity, especially with complex biological matrices, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS or Q-TOF-MS) is the preferred method.[22][23]

Factors Influencing UGT1A4 Activity

Genetic Polymorphisms

Interindividual variability in drug response is often linked to genetic polymorphisms in drug-metabolizing enzymes.[9] For UGT1A4, over 100 polymorphisms have been identified.[24] Two of the most studied are:

-

UGT1A4*2 (P24T): This variant may result in decreased enzyme activity.[24]

-

UGT1A43 (L48V): This common variant is associated with increased glucuronidation activity for several substrates, including olanzapine and lamotrigine.[24][25] Studies have shown that individuals carrying the UGT1A43 allele may have higher clearance and thus lower plasma concentrations of UGT1A4 substrates.[24][25] This could potentially lead to reduced therapeutic efficacy at standard doses.[24]

Inhibition

Co-administration of drugs can lead to drug-drug interactions (DDIs) through the inhibition of metabolic enzymes. Several compounds are known to inhibit UGT1A4 activity.

-

Hecogenin: A well-characterized selective inhibitor of UGT1A4.[26]

-

Finasteride: Shown to be a potent and selective inhibitor of UGT1A4 in vitro, although in vivo extrapolation suggests a low risk of clinical DDIs.[26]

-

Imipramine itself: Can act as a multi-UGT inhibitor, affecting both UGT1A1 and UGT1A4 activity.[27]

Understanding the inhibitory potential of new chemical entities against UGT1A4 is a critical step in drug development to predict and mitigate the risk of adverse DDIs.[11]

Conclusion and Future Directions

UGT1A4 plays a definitive and critical role in the metabolic clearance of imipramine through N-glucuronidation. Its activity, characterized by low-affinity, high-capacity kinetics, becomes particularly important at higher substrate concentrations. The development of robust in vitro assays using recombinant enzymes has been instrumental in dissecting its specific contribution from the broader metabolic activities within the human liver.

For professionals in drug development and clinical pharmacology, a thorough understanding of UGT1A4 is essential. The influence of genetic polymorphisms like UGT1A4*3 on enzyme activity underscores the potential for pharmacogenetic testing to personalize imipramine therapy. Furthermore, screening for UGT1A4 inhibition is a crucial component of DDI risk assessment for any new drug candidate likely to be co-administered with TCAs or other UGT1A4 substrates. Future research should continue to explore the clinical impact of UGT1A4 variants and further refine in vitro-in vivo extrapolation models to better predict the real-world consequences of UGT1A4-mediated drug interactions.

References

-

Nakajima, M., Miki, A., et al. (2002). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 30(6), 636-642. [Link]

-

Eap, C. B., et al. (2014). Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. Journal of Analytical Toxicology, 38(5), 268-274. [Link]

-

PharmGKB. Imipramine/Desipramine Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. [Link]

-

Lemoine, A., et al. (1993). Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver. Molecular Pharmacology, 43(5), 827-832. [Link]

-

Lemoine, A., et al. (1993). Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver. ResearchGate. [Link]

-

Hicks, J. K., et al. (2017). Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. Medical College of Wisconsin. [Link]

-

Meech, R., et al. (2012). Critical roles of residues 36 and 40 in the phenol and tertiary amine aglycone substrate selectivities of UDP-glucuronosyltransferases 1A3 and 1A4. Drug Metabolism and Disposition, 40(4), 744-751. [Link]

-

Zhou, D., et al. (2010). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine. Drug Metabolism and Disposition, 38(5), 863-870. [Link]

-

Wikipedia. UGT1A4. [Link]

-

Charles River Laboratories. UGT Inhibition, Induction and Phenotyping Assays. [Link]

-

Le, T. H., et al. (2010). Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes. The AAPS Journal, 12(3), 287-301. [Link]

-

National Center for Biotechnology Information. UGT1A4 UDP glucuronosyltransferase family 1 member A4 (human). Gene. [Link]

-

Zhou, D., et al. (2010). Role of Human UGT2B10 in N-Glucuronidation of Tricyclic Antidepressants, Amitriptyline, Imipramine, Clomipramine, and Trimipramine. Drug Metabolism and Disposition, 38(5), 863-870. [Link]

-

Green, M. D., & Tephly, T. R. (1996). Glucuronidation of amines and hydroxylated xenobiotics and endobiotics catalyzed by expressed human UGT1.4 protein. Drug Metabolism and Disposition, 24(3), 356-363. [Link]

-

Zhang, R. S., et al. (2007). Biosynthesis of imipramine glucuronide and characterization of imipramine glucuronidation catalyzed by recombinant UGT1A4. ResearchGate. [Link]

-

GeneSight. (2017). Get to know a gene: UGT1A4. [Link]

-

Lévesque, É., et al. (2007). A pharmacogenetics study of the human glucuronosyltransferase UGT1A4. Pharmacogenomics Journal, 7(5), 326-337. [Link]

-

Kaivosaari, S., et al. (2013). Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. Drug Metabolism and Disposition, 41(7), 1389-1397. [Link]

-

Creative Diagnostics. Recombinant Enzymes for In Vitro Metabolic Studies. [Link]

-

Liu, Y., et al. (2017). N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification. Journal of Pharmaceutical and Biomedical Analysis, 145, 692-703. [Link]

-

Dadashzadeh, S., et al. (2016). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Research in Pharmaceutical Sciences, 11(2), 159-166. [Link]

-

Cho, Y. E., et al. (2019). The Genetic Polymorphism UGT1A4*3 Is Associated with Low Posaconazole Plasma Concentrations in Hematological Malignancy Patients Receiving the Oral Suspension. Antimicrobial Agents and Chemotherapy, 63(12), e01314-19. [Link]

-

Kim, H. S., et al. (2015). In Vitro Selective Inhibition of Human UDP-glucuronosyltransferase (UGT) 1A4 by Finasteride, and Prediction of in Vivo Drug-Drug Interactions. Drug Metabolism and Disposition, 43(4), 488-495. [Link]

-

PharmGKB. UGT1A4. Clinical Pharmacogenetics Implementation Consortium. [Link]

-

Nalawade, S. A., et al. (2025). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Indian Journal of Pharmaceutical Education and Research, 59(1), S283-S293. [Link]

-

Ambudkar, I., et al. (2017). Overcoming drug resistance through the development of selective inhibitors of UDP-glucuronosyltransferase enzymes. Oncotarget, 8(26), 41813-41824. [Link]

-

Green, M. D., et al. (1998). Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3. Drug Metabolism and Disposition, 26(9), 890-895. [Link]

-

Sutfin, T. A., et al. (1986). Kinetic parameters of imipramine after a single oral dose. ResearchGate. [Link]

-

de Leon, J. (2003). Glucuronidation enzymes, genes and psychiatry. International Journal of Neuropsychopharmacology, 6(3), 323-337. [Link]

-

Zhao, J., et al. (2016). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 54(3), 335-341. [Link]

-

Charles River Laboratories. (2021). New Assays to Assess Drug-Drug Interactions. Eureka Blog. [Link]

-

Gram, L. F., et al. (1983). Steady-state levels of imipramine and its metabolites: significance of dose-dependent kinetics. Psychopharmacology, 79(4), 306-309. [Link]

-

Fang, Z. Z., et al. (2014). Human UGT1A4 and UGT1A3 Conjugate 25-hydroxyvitamin D3: Metabolite Structure, Kinetics, Inducibility, and Interindividual Variability. Drug Metabolism and Disposition, 42(6), 1027-1036. [Link]

-

Zhao, J., et al. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

-

Foglia, J. P., et al. (1991). Determination of imipramine, desipramine and their hydroxy metabolites by reversed-phase chromatography with ultraviolet and coulometric detection. Journal of Chromatography A, 572(1-2), 247-258. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Glucuronidation of amines and hydroxylated xenobiotics and endobiotics catalyzed by expressed human UGT1.4 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A pharmacogenetics study of the human glucuronosyltransferase UGT1A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucuronidation enzymes, genes and psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. Critical roles of residues 36 and 40 in the phenol and tertiary amine aglycone substrate selectivities of UDP-glucuronosyltransferases 1A3 and 1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3 [pubmed.ncbi.nlm.nih.gov]

- 15. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Recombinant Enzymes for In Vitro Metabolic Studies - Creative Diagnostics [qbd.creative-diagnostics.com]

- 19. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ijper.org [ijper.org]

- 22. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. genesight.com [genesight.com]

- 25. The Genetic Polymorphism UGT1A4*3 Is Associated with Low Posaconazole Plasma Concentrations in Hematological Malignancy Patients Receiving the Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vitro selective inhibition of human UDP-glucuronosyltransferase (UGT) 1A4 by finasteride, and prediction of in vivo drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Overcoming drug resistance through the development of selective inhibitors of UDP-glucuronosyltransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Formation of Imipramine N-Glucuronide in Liver Microsomes

Abstract

This technical guide provides a comprehensive framework for studying the in vitro N-glucuronidation of the tricyclic antidepressant imipramine using human liver microsomes (HLM). Glucuronidation, a critical Phase II metabolic pathway, significantly influences the clearance and pharmacological activity of numerous drugs. For tertiary amine compounds like imipramine, N-glucuronidation is a key conjugation reaction. This document details the underlying enzymatic principles, provides validated, step-by-step protocols for experimental execution, outlines modern analytical techniques for metabolite quantification, and discusses the interpretation of kinetic data. It is designed for researchers in drug metabolism, pharmacology, and toxicology to establish robust and reproducible in vitro assays for assessing this important metabolic pathway.

Scientific Principles and Rationale

Imipramine Metabolism: The Role of Glucuronidation

Imipramine is extensively metabolized in the liver. While Phase I reactions, such as N-demethylation to its active metabolite desipramine, are well-characterized and primarily mediated by cytochrome P450 (CYP) enzymes like CYP1A2, CYP3A4, and CYP2C19, Phase II conjugation reactions are equally crucial for its detoxification and excretion.[1][2]

Glucuronidation is a major Phase II pathway that involves the covalent addition of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate.[3] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the compound, facilitating its elimination from the body.[2] For imipramine, the tertiary amine group is a target for direct N-glucuronidation, forming imipramine N-glucuronide.

The UGT Enzyme System

UGTs are a superfamily of membrane-bound enzymes located within the endoplasmic reticulum of cells, primarily in the liver.[4] Research has identified that UGT1A4 is the principal isoform responsible for the N-glucuronidation of imipramine and other tertiary amines.[5] More recent studies suggest that UGT2B10 also contributes to this metabolic reaction, exhibiting biphasic kinetics in concert with UGT1A4 in human liver microsomes.[6] Understanding the specific isoforms involved is critical for predicting potential drug-drug interactions (DDIs).[4]

Rationale for Using Human Liver Microsomes (HLM)

Human liver microsomes are vesicular fragments of the endoplasmic reticulum, isolated from hepatocytes. They are a gold-standard in vitro tool for metabolic studies because they contain a high concentration of key drug-metabolizing enzymes, including CYPs and UGTs.[4] Their use allows for the controlled investigation of specific metabolic pathways in a system that is representative of the human liver, but without the complexity of whole-cell or in vivo models.[7]

The Concept of UGT Latency and the Role of Alamethicin

The active site of UGT enzymes faces the lumen of the endoplasmic reticulum. In isolated microsomes, the membrane can be impermeable to the cofactor UDPGA, leading to an underestimation of enzymatic activity—a phenomenon known as 'latency'.[8][9] To overcome this, a pore-forming agent like the peptide alamethicin is used. Alamethicin disrupts the microsomal membrane, allowing UDPGA unrestricted access to the UGT active site and revealing the true maximal velocity (Vmax) of the reaction.[8][10] Treatment with alamethicin at an optimal concentration can increase observed conjugation rates by 2 to 7-fold.[8]

Caption: Metabolic conversion of Imipramine to its N-glucuronide conjugate.

Experimental System: Materials and Protocol

This section provides a detailed methodology for determining the rate of imipramine N-glucuronide formation. The protocol is designed to be self-validating by including necessary controls.

Materials and Reagents

| Reagent/Material | Recommended Specifications | Purpose |

| Imipramine HCl | >98% purity | Substrate |

| Pooled Human Liver Microsomes | High-quality, characterized source | Enzyme source |

| UDPGA, Trisodium Salt | >98% purity | Cofactor |

| Alamethicin | Solution in Ethanol or DMSO | Microsome permeabilizing agent |

| Tris-HCl Buffer | 1 M stock, pH 7.5 | Incubation buffer |

| Magnesium Chloride (MgCl₂) | 1 M stock | UGT enzyme cofactor |

| Acetonitrile (ACN) | LC-MS grade, with 0.1% Formic Acid | Reaction termination/protein precipitation |

| Internal Standard (IS) | e.g., Desipramine-d3, structural analog | Quantification standard for LC-MS/MS |

| Water | LC-MS grade | Reagent and mobile phase preparation |

| Microcentrifuge Tubes/96-well plates | Polypropylene (low-binding) | Reaction vessels |

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are critical for experimental consistency.

| Stock Solution | Concentration | Solvent | Storage |

| Imipramine HCl | 100 mM | Water | -20°C |

| UDPGA | 250 mM | Water | -20°C |

| Alamethicin | 5 mg/mL | Ethanol | -20°C |

| Tris-HCl (pH 7.5) | 1 M | Water | 4°C |

| MgCl₂ | 1 M | Water | 4°C |

| Internal Standard | 1 mg/mL | Methanol | -20°C |

Step-by-Step Incubation Protocol

This protocol is for a final incubation volume of 100 µL. Adjust volumes proportionally as needed.

Step 1: Microsome Activation (Pre-incubation)

-

Rationale: This step allows alamethicin to form pores in the microsomal membrane, ensuring UDPGA access.[11]

-

In a microcentrifuge tube on ice, prepare a "Master Mix" containing buffer, MgCl₂, water, and microsomes.

-

Add alamethicin to the Master Mix. A common final concentration is 50 µg per mg of microsomal protein.[8]

-

Vortex gently and incubate on ice for 15 minutes.

Step 2: Reaction Setup

-

Aliquot the activated microsome Master Mix into pre-chilled reaction tubes or a 96-well plate.

-

Add imipramine from a working stock solution to achieve the desired final concentration. For initial rate assessment, a concentration near the reported Km (e.g., 100 µM) is a good starting point.[5]

-

Prepare Control Incubations:

-

No Cofactor Control (-UDPGA): Replace UDPGA solution with water. This confirms the reaction is cofactor-dependent.

-

No Substrate Control (-Imipramine): Replace imipramine solution with solvent. This establishes a baseline for analytical interference.

-

No Enzyme Control (-HLM): Replace microsome suspension with buffer. This checks for non-enzymatic degradation of the substrate.

-

Step 3: Reaction Initiation and Incubation

-

Pre-warm the reaction plate/tubes at 37°C for 5 minutes.

-

Initiate the reaction by adding a small volume of pre-warmed UDPGA solution. A typical saturating concentration is 5 mM UDPGA.[11]

-

Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of metabolite formation.

Step 4: Reaction Termination and Sample Processing

-

Stop the reaction by adding 2 volumes (e.g., 200 µL) of ice-cold acetonitrile containing the internal standard.[11]

-

Vortex vigorously to precipitate microsomal proteins.

-

Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Summary of Incubation Conditions

| Parameter | Final Concentration / Value | Rationale |

| HLM Protein | 0.1 - 0.5 mg/mL | To ensure measurable turnover within the linear range. |

| Imipramine | 1 - 1000 µM | Concentration range for kinetic analysis, spanning the Km.[5] |

| Tris-HCl Buffer | 100 mM, pH 7.5 | Optimal pH for UGT activity.[11] |

| MgCl₂ | 5 - 10 mM | Essential cofactor for UGTs.[11] |

| Alamethicin | 50 µg/mg protein | To overcome UGT latency.[8] |

| UDPGA | 5 mM | Saturating concentration to ensure Vmax conditions.[11] |

| Incubation Time | 15 - 90 min | Must be within the linear range of product formation. |

| Temperature | 37°C | Physiological temperature for optimal enzyme activity. |

Analytical Methodology: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurately quantifying imipramine N-glucuronide due to its high sensitivity and selectivity.[12][13]

Sample LC-MS/MS Parameters

The following table provides a starting point for method development. Optimization is required for specific instrumentation.

| Parameter | Typical Condition |

| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, <3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start at low %B, ramp to high %B to elute analytes |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MS/MS Transitions | Imipramine: m/z 281 → 86; Imipramine-Glucuronide: m/z 457 → 281 |

Note: The MS/MS transition for the glucuronide corresponds to the parent ion losing the glucuronic acid moiety (176 Da).

Data Analysis

-

Calibration Curve: Prepare a standard curve by spiking known concentrations of an authentic imipramine N-glucuronide standard into a blank incubation matrix (terminated reaction with no substrate).

-

Quantification: Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.

-

Calculate Formation Rate: Use the calibration curve to determine the concentration of imipramine N-glucuronide formed. The rate of formation is then calculated using the following equation:

Rate (pmol/min/mg) = (Concentration [pmol/µL] × Incubation Volume [µL]) / (Incubation Time [min] × Protein Amount [mg])

Advanced Application: Enzyme Kinetics

To fully characterize the enzyme's activity, a Michaelis-Menten kinetic analysis should be performed.

-

Experimental Design: Set up incubations with a range of imipramine concentrations (e.g., 8 concentrations spanning from 0.1 to 10 times the expected Km, such as 10 µM to 1 mM).[5]

-

Data Plotting: Plot the formation rate (v) against the substrate concentration ([S]).

-

Kinetic Parameter Calculation: Use non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation, which will yield the Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity). Studies have shown biphasic kinetics for imipramine, suggesting the involvement of both high-affinity (low Km) and low-affinity (high Km) components, corresponding to UGT2B10 and UGT1A4, respectively.[5][6]

Caption: High-level workflow for the in vitro Imipramine N-glucuronidation assay.

References

-

Miki, N., et al. (2002). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 30(6), 636-642. [Link]

-

Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560-566. [Link]

-

Lv, X., et al. (2020). In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes. Molecules, 25(23), 5764. [Link]

-

Lemoine, A., et al. (1993). Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver. Molecular Pharmacology, 43(5), 827-832. [Link]

-

St-Pierre, M. V., et al. (1992). Glucuronidation of imipramine in rabbit and human liver microsomes: assay conditions and interaction with other tertiary amine drugs. Drug Metabolism and Disposition, 20(6), 838-845. [Link]

-

BioIVT. (n.d.). In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathways of imipramine. [Image]. Retrieved from [Link]

-

Small Molecule Pathway Database (SMPDB). (2025). Imipramine Metabolism Pathway. Retrieved from [Link]

-

PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. Retrieved from [Link]

-

Kaivosaari, S., et al. (2011). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine. Drug Metabolism and Disposition, 39(8), 1439-1446. [Link]

-

Lee, H., et al. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 53(8), 1350-1356. [Link]

-

Walsky, R. L., et al. (2012). Optimized assays for human UDP-glucuronosyltransferase (UGT) activities: altered alamethicin concentration and utility to screen for UGT inhibitors. Drug Metabolism and Disposition, 40(5), 1051-1061. [Link]

-

ResearchGate. (n.d.). MS/MS fragment for imipramine and its metabolites. [Image]. Retrieved from [Link]

-

Wu, B. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. [Presentation]. Retrieved from [Link]

-

Jokinen, V., et al. (2020). Drug glucuronidation assays on human liver microsomes immobilized on microfluidic flow-through reactors. Biochemical Pharmacology, 182, 114250. [Link]

-

Walsky, R. L., et al. (2012). Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. Drug Metabolism and Disposition, 40(5), 1051-1061. [Link]

-

Washington State Patrol. (2023). Confirmation of Tricyclic Antidepressants by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

University of Mississippi, eGrove. (2015). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. Retrieved from [Link]

-

Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. Retrieved from [Link]

Sources

- 1. Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. mdpi.com [mdpi.com]

- 4. bioivt.com [bioivt.com]

- 5. Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucuronidation of imipramine in rabbit and human liver microsomes: assay conditions and interaction with other tertiary amine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 10. xenotech.com [xenotech.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phenomenex.com [phenomenex.com]

Introduction: Beyond Phase I - The Significance of Imipramine Glucuronidation

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Imipramine N-Glucuronide

Imipramine, a tertiary amine tricyclic antidepressant (TCA), has been a cornerstone in the management of major depressive disorder and other conditions for decades[1][2]. Its therapeutic action is primarily attributed to the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft[2][3]. The clinical journey of imipramine in the body, however, is a complex narrative of extensive hepatic metabolism, traditionally focused on its Phase I pathways—demethylation to the active metabolite desipramine and hydroxylation by cytochrome P450 (CYP) enzymes[4][5].

While these Phase I reactions are critical, they are only the prelude to the ultimate detoxification and elimination of the drug. The subsequent Phase II conjugation reactions, particularly glucuronidation, are paramount for converting lipophilic metabolites into water-soluble compounds that can be efficiently excreted[4][6]. This guide moves beyond the well-trodden path of CYP-mediated metabolism to provide a detailed exploration of a key Phase II pathway: the direct N-glucuronidation of imipramine. We will dissect the enzymatic machinery, kinetic profile, pharmacokinetic implications, and analytical methodologies pertinent to Imipramine N-Glucuronide, offering a comprehensive resource for researchers and drug development professionals.

The Metabolic Fate of Imipramine: A Two-Phase Journey

Imipramine undergoes extensive first-pass metabolism in the liver[7]. The process is a sequential cascade of biotransformation reactions.

-

Phase I Metabolism: This initial phase involves structural modification of the parent drug. The two principal routes are:

-

N-Demethylation: Catalyzed primarily by CYP2C19, with contributions from CYP1A2 and CYP3A4, this pathway converts imipramine into its major active metabolite, desipramine[4][5].

-

Aromatic Hydroxylation: CYP2D6 mediates the hydroxylation of both imipramine and desipramine to form 2-hydroxyimipramine and 2-hydroxydesipramine, respectively[4][5][8]. These hydroxylated metabolites also possess pharmacological activity.

-

-

Phase II Metabolism: The products of Phase I metabolism, along with the parent imipramine, serve as substrates for Phase II enzymes. This phase involves conjugation with endogenous molecules to increase water solubility and facilitate excretion. For imipramine and its metabolites, the most significant Phase II reaction is glucuronidation, the attachment of a glucuronic acid moiety, catalyzed by UDP-glucuronosyltransferases (UGTs)[4][7][9]. Glucuronide conjugates of the hydroxylated metabolites are major urinary products, but direct N-glucuronidation of the tertiary amine in imipramine itself is also a critical clearance pathway[3][5].

Enzymology and Kinetics of Imipramine N-Glucuronidation

The direct conjugation of glucuronic acid to the tertiary amine of imipramine is a fascinating and clinically relevant metabolic route. This reaction is catalyzed by specific UGT isoforms located primarily in the liver[10][11].

Key UGT Isoforms: UGT1A4 and UGT2B10

Research has identified two primary enzymes responsible for imipramine N-glucuronidation: UGT1A4 and UGT2B10[6][10][11]. These isoforms exhibit distinct kinetic profiles, leading to a complex, biphasic pattern of metabolism. The causality behind studying these specific enzymes stems from initial screening with a panel of recombinant UGTs, which revealed that only UGT1A4 and later UGT2B10 showed significant activity towards imipramine[10][11].

-

UGT1A4: Initially considered the main enzyme for this pathway, UGT1A4 demonstrates lower affinity for imipramine. Studies using recombinant UGT1A4 expressed in various cell systems have characterized its activity, though kinetics can be complex and sometimes show substrate inhibition at high concentrations[10][12].

-

UGT2B10: Subsequent research revealed that UGT2B10 is a high-affinity enzyme for the N-glucuronidation of tricyclic antidepressants, including imipramine[11]. Its low Michaelis constant (Km) suggests it is likely the primary enzyme responsible for imipramine glucuronidation at therapeutic drug concentrations[11].

Biphasic Kinetics: A Tale of Two Enzymes

When imipramine N-glucuronidation is studied in human liver microsomes (HLMs), the reaction does not follow standard Michaelis-Menten kinetics. Instead, it exhibits a biphasic nature when visualized on an Eadie-Hofstee plot[10][11]. This observation is a direct reflection of the two different enzymes at play: a high-affinity, low-capacity component (UGT2B10) and a low-affinity, high-capacity component (UGT1A4)[11].

The choice of HLMs as an in-vitro model is critical because they contain the full complement of native UGT enzymes embedded in their natural lipid environment within the endoplasmic reticulum, providing a more clinically relevant system than single recombinant enzymes.

| Enzyme Component | Primary Isoform | Apparent Km (S50) | Vmax (nmol/min/mg protein) | Significance |

| High-Affinity | UGT2B10 | 16.8 µM[11] | Not directly comparable | Dominant at therapeutic concentrations |

| Low-Affinity | UGT1A4 | 97.2 µM - 262 µM[10][11] | 0.29 - 0.90[10] | Contributes at higher, potentially toxic concentrations |

Pharmacokinetics of Imipramine N-Glucuronide

While the formation of imipramine N-glucuronide is well-characterized, understanding its subsequent journey—distribution and excretion—is essential for a complete pharmacokinetic profile.

-

Formation and Distribution: Following oral administration, imipramine is rapidly absorbed and undergoes extensive first-pass metabolism where N-glucuronide formation begins[4][7][13]. Once formed in the liver, the highly polar imipramine N-glucuronide has limited ability to cross cell membranes and is largely confined to the systemic circulation. Studies in patients have shown that glucuronide conjugates of imipramine metabolites can accumulate to substantial concentrations in the serum, often exceeding the concentrations of their unconjugated precursors[14].

-

Elimination and Excretion: Glucuronidation is a detoxification pathway designed to create excretable products. The vast majority of imipramine metabolites, including glucuronides, are eliminated via the kidneys[5]. Urinary recovery data shows that glucuronide metabolites can account for 40-60% of the total excreted dose of imipramine[5]. The renal clearance of glucuronide conjugates is generally efficient, although it can be lower than that of some unconjugated hydroxy metabolites[14].

Analytical Methodologies for Quantification

Accurate quantification of imipramine and its metabolites is fundamental for pharmacokinetic studies. The choice of analytical method depends on the required sensitivity and the available equipment.

Experimental Protocol: Quantification via HPLC with UV Detection

This protocol provides a robust, self-validating system for the direct determination of imipramine N-glucuronidation in an in vitro system like human liver microsomes. The self-validating nature comes from the inclusion of an internal standard to account for extraction variability and the generation of a calibration curve to ensure accuracy and precision.

Objective: To quantify the formation of Imipramine N-Glucuronide from a microsomal incubation.

Materials:

-

Human Liver Microsomes (HLMs)

-

Imipramine standard

-

Imipramine N-Glucuronide standard

-

UDP-glucuronic acid (UDPGA)

-

Tris-HCl buffer

-

Acetonitrile (ACN)

-

Internal Standard (e.g., p-nitrophenol)[12]

-

HPLC system with UV detector

Methodology:

-

Incubation (The Reaction):

-

Rationale: To simulate the metabolic environment of the liver.

-

In a microcentrifuge tube, combine HLMs, imipramine (at various concentrations to determine kinetics), and Tris-HCl buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow components to reach thermal equilibrium.

-

Initiate the glucuronidation reaction by adding the co-factor UDPGA.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

-

Termination and Protein Precipitation:

-

Rationale: To stop the enzymatic reaction and remove proteins that would interfere with chromatographic analysis.

-

Add ice-cold acetonitrile containing the internal standard to the reaction mixture. This simultaneously halts the reaction and precipitates microsomal proteins.

-

Vortex vigorously for 1 minute.

-

-

Clarification:

-

Rationale: To obtain a clear supernatant suitable for injection.

-

Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes.

-

-

Analysis (Separation and Detection):

-

Rationale: To separate the metabolite from the parent drug and other components and to quantify it.

-

Carefully transfer the supernatant to an HPLC vial.

-

Inject a defined volume onto a reversed-phase HPLC column (e.g., C18).

-

Elute with a mobile phase gradient (e.g., a mixture of acetonitrile and ammonium formate buffer).

-

Monitor the eluent using a UV detector at a wavelength appropriate for both imipramine and its glucuronide.

-

Quantify the Imipramine N-Glucuronide peak area relative to the internal standard, using a standard curve generated from known concentrations of the metabolite.

-

More sensitive methods employing liquid chromatography-mass spectrometry (LC-MS), such as UHPLC-Q-TOF-MS, offer lower limits of quantification, which is essential for in vivo studies where plasma concentrations are much lower[15][16].

Clinical and Pharmacogenetic Considerations

-

Interindividual Variability: The activity of UGT enzymes can vary significantly between individuals due to genetic polymorphisms[17]. While less studied than CYP polymorphisms, variations in UGT1A4 and UGT2B10 genes could contribute to differences in imipramine clearance and response. Interindividual differences in imipramine N-glucuronidation in liver microsomes have been observed to be around 2.5-fold[10].

-